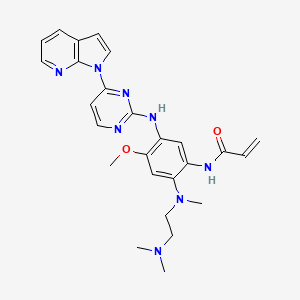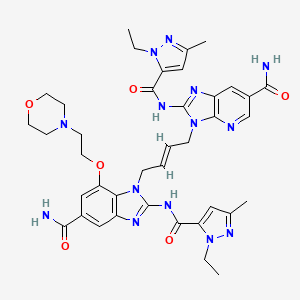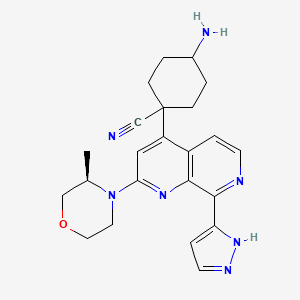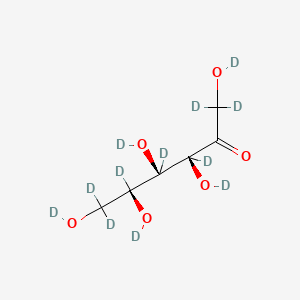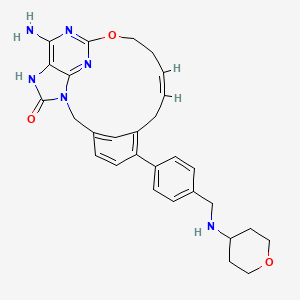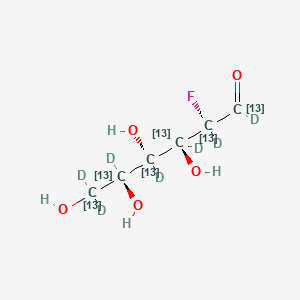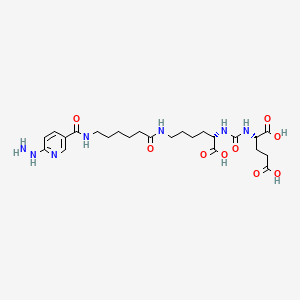
Hynic-psma
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hynic-psma is a compound used in molecular imaging, particularly for the detection of prostate cancer. It consists of two components: 6-hydrazinonicotinamide (HYNIC) and prostate-specific membrane antigen (PSMA). HYNIC acts as a chelator, allowing the attachment of radioactive isotopes to targeted molecules, such as PSMA, which is highly expressed on the surface of prostate cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Hynic-psma involves the reaction of 6-hydrazinonicotinamide with a PSMA-binding molecule. The reaction typically occurs in the presence of a reducing agent and a suitable solvent. The mixture is then purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, such as instant thin-layer chromatography (ITLC) and HPLC, are employed to verify the purity and stability of the final product .
化学反应分析
Types of Reactions
Hynic-psma undergoes various chemical reactions, including:
Radiolabeling: The attachment of radioactive isotopes to this compound for imaging purposes.
Chelation: The formation of stable complexes with metal ions, such as technetium-99m (99mTc) and rhenium-188 (188Re)
Common Reagents and Conditions
Radiolabeling: Sodium pertechnetate (Na[99mTc]TcO4) is commonly used for radiolabeling this compound.
Major Products
The major products formed from these reactions are radiolabeled this compound complexes, such as 99mTc-HYNIC-PSMA and 188Re-HYNIC-PSMA, which are used for imaging and therapeutic applications .
科学研究应用
Hynic-psma has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for molecular imaging of tumors.
Biology: Facilitates the study of prostate-specific membrane antigen expression in prostate cancer cells.
Medicine: Employed in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging for the detection and staging of prostate cancer
Industry: Utilized in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
作用机制
Hynic-psma exerts its effects by binding to prostate-specific membrane antigen, which is overexpressed on the surface of prostate cancer cells. The HYNIC component chelates radioactive isotopes, allowing for the visualization of PSMA-expressing cells using imaging techniques such as SPECT and PET. This targeted approach enables the detection of primary tumors and metastases, guiding treatment strategies for prostate cancer patients .
相似化合物的比较
Hynic-psma is unique due to its high specificity for prostate-specific membrane antigen and its ability to form stable complexes with various radioactive isotopes. Similar compounds include:
PSMA-HBED-CC: A gallium-68-labeled compound used for PET imaging.
PSMA-617: A lutetium-177-labeled compound used for targeted radionuclide therapy.
PSMA-R2: Another lutetium-177-labeled compound under clinical investigation.
These compounds share the common feature of targeting prostate-specific membrane antigen but differ in their chelating agents and radioactive isotopes, offering various advantages in imaging and therapy .
属性
分子式 |
C24H37N7O9 |
|---|---|
分子量 |
567.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[6-[(6-hydrazinylpyridine-3-carbonyl)amino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C24H37N7O9/c25-31-18-10-8-15(14-28-18)21(35)27-13-4-1-2-7-19(32)26-12-5-3-6-16(22(36)37)29-24(40)30-17(23(38)39)9-11-20(33)34/h8,10,14,16-17H,1-7,9,11-13,25H2,(H,26,32)(H,27,35)(H,28,31)(H,33,34)(H,36,37)(H,38,39)(H2,29,30,40)/t16-,17-/m0/s1 |
InChI 键 |
FZSZRXIUKIJFEN-IRXDYDNUSA-N |
手性 SMILES |
C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NN |
规范 SMILES |
C1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



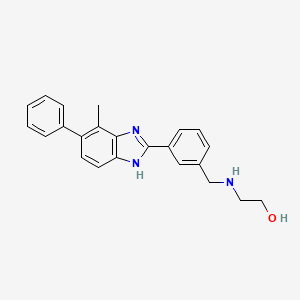
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)

